molecular formula C8H10BrNO3S B054164 4-(2-Bromoethoxy)benzenesulfonamide CAS No. 125174-28-9

4-(2-Bromoethoxy)benzenesulfonamide

Cat. No. B054164
M. Wt: 280.14 g/mol
InChI Key: CYGFGUSYYFANTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-Bromoethoxy)benzenesulfonamide and related compounds involves multiple strategies, including halogenation, sulfonation, and etherification reactions. A practical synthesis approach for related bromo-substituted compounds involves cross-coupling reactions or halogenation of aniline derivatives, highlighting the versatility and adaptability of synthesis methods to achieve desired bromoethoxy benzenesulfonamide derivatives (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-(2-Bromoethoxy)benzenesulfonamide can be analyzed through various spectroscopic techniques, providing insight into its molecular conformation and electronic distribution. Studies on similar brominated compounds have utilized crystallography to elucidate halogen···halogen interactions, which are crucial for understanding the molecular assembly and properties of such compounds (Tothadi et al., 2013).

Chemical Reactions and Properties

The reactivity of 4-(2-Bromoethoxy)benzenesulfonamide involves its participation in various chemical reactions, including nucleophilic substitution and coupling reactions. The presence of the bromoethoxy group makes it a precursor for further functionalization and cross-coupling reactions, facilitating the synthesis of a wide range of chemical entities with diverse properties and applications.

Physical Properties Analysis

The physical properties of 4-(2-Bromoethoxy)benzenesulfonamide, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are crucial for predicting its behavior in different chemical environments and for its application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of 4-(2-Bromoethoxy)benzenesulfonamide, including acidity, basicity, and reactivity towards various chemical agents, are influenced by the functional groups present in its structure. Its sulfonamide group imparts specific reactivity patterns, such as susceptibility to hydrolysis and involvement in hydrogen bonding, which are essential for its chemical behavior and applications (Gupta, 2003).

Scientific Research Applications

  • Specific Scientific Field: Cancer Research .
  • Summary of the Application: “4-(2-Bromoethoxy)benzenesulfonamide” is used in the synthesis of new aryl thiazolone–benzenesulfonamides, which have been studied for their inhibitory effect on carbonic anhydrase IX (CA IX). CA IX is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .
  • Methods of Application or Experimental Procedures: The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and evaluation of their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line MCF-10A .
  • Results or Outcomes: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times. Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM that revealed their remarkable selectivity for CA IX over CA II .

It’s also worth noting that benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . While this study doesn’t specifically mention “4-(2-Bromoethoxy)benzenesulfonamide”, it does involve the synthesis of new aryl thiazolone–benzenesulfonamides and evaluation of their anti-proliferative activity against various cancer cell lines .

It’s also worth noting that benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents . While this study doesn’t specifically mention “4-(2-Bromoethoxy)benzenesulfonamide”, it does involve the synthesis of new aryl thiazolone–benzenesulfonamides and evaluation of their anti-proliferative activity against various cancer cell lines .

Future Directions

While specific future directions for 4-(2-Bromoethoxy)benzenesulfonamide are not mentioned in the literature, benzenesulfonamide derivatives are being actively researched for their potential as anticancer and antimicrobial agents .

properties

IUPAC Name

4-(2-bromoethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3S/c9-5-6-13-7-1-3-8(4-2-7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGFGUSYYFANTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCBr)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407166
Record name 4-(2-bromoethoxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethoxy)benzenesulfonamide

CAS RN

125174-28-9
Record name 4-(2-bromoethoxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Ceras, N Cirauqui, S Pérez-Silanes, I Aldana… - European journal of …, 2012 - Elsevier
The combination of antagonism at histamine H 3 receptor and the stimulation of insulin secretion have been proposed as an approach to new dual therapeutic agents for the treatment …
Number of citations: 18 www.sciencedirect.com

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